molecular formula C9H9BrN2 B3268102 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine CAS No. 475174-68-6

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine

Cat. No.: B3268102
CAS No.: 475174-68-6
M. Wt: 225.08 g/mol
InChI Key: PURQXDSTQROYKI-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylpyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-ethylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-7-6-8-4-3-5-9(10)12(8)11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURQXDSTQROYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pyrazolo 1,5 a Pyridine Scaffold: Fundamental Academic Considerations

Historical Context and Evolution of Pyrazolo[1,5-a]pyridine (B1195680) Chemistry

The exploration of pyrazolo[1,5-a]pyridine chemistry began in the mid-20th century, with the first documented report appearing in 1948. researchgate.nettandfonline.com Early research primarily concentrated on the fundamental synthesis and reactivity of this novel ring system. researchgate.netnih.gov Initial synthetic efforts focused on establishing viable routes to the core structure, often involving cyclization reactions of appropriately substituted pyridine (B92270) and pyrazole (B372694) precursors. nih.gov

Over the decades, the field has evolved significantly. The 1980s and 1990s marked a pivotal period where the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives became increasingly apparent. nih.gov Researchers discovered that these compounds could serve as potent inhibitors of various enzymes, particularly protein kinases, which propelled them into the forefront of drug discovery programs. nih.gov This shift transformed the focus from purely synthetic exploration to the rational design and development of biologically active molecules. tandfonline.combenthamdirect.com Contemporary research continues to build on this legacy, developing more efficient, regioselective, and environmentally friendly synthetic methodologies, such as cross-dehydrogenative coupling reactions and microwave-assisted syntheses, to generate diverse libraries of these compounds for biological screening. researchgate.netnih.gov

Significance of the Pyrazolo[1,5-a]pyridine Core in Contemporary Organic and Medicinal Chemistry Research

The pyrazolo[1,5-a]pyridine scaffold is of immense interest in modern chemical research due to its versatile biological activity and favorable physicochemical properties. researchgate.nettandfonline.com Its rigid, planar structure provides a stable framework that can be strategically functionalized to interact with a wide array of biological targets. nih.govencyclopedia.pub

A key area of significance is its role as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This means the core structure is frequently found in compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govmdpi.com The ability of pyrazolo[1,5-a]pyridine derivatives to act as potent inhibitors of protein kinases is particularly noteworthy, making them valuable candidates for the development of targeted cancer therapies. nih.govnih.gov

The scaffold is a core component of several compounds that have entered clinical investigation or have been approved as drugs, underscoring its therapeutic relevance. researchgate.netnih.gov The adaptability of the pyrazolo[1,5-a]pyridine ring system allows for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles through specific substitutions. nih.gov This has led to the discovery of potent and selective inhibitors for various enzyme families, such as PI3Kγ/δ. acs.org

Table 1: Examples of Biologically Active Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Reported Biological Activity/Use
Ibudilast Antiallergic agent researchgate.netnih.gov
KC-764 Platelet aggregation inhibitor researchgate.netnih.gov
FAUC-213 Dopamine D4 antagonist researchgate.netnih.gov
CFI-402257 TTK inhibitor for anticancer applications nih.gov

Overview of Structural Diversity within the Pyrazolo[1,5-a]pyridine Class Pertinent to 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine

The structural diversity of the pyrazolo[1,5-a]pyridine class is vast, owing to the multiple positions on the bicyclic ring system that are amenable to substitution. nih.govbenthamdirect.com The electronic properties, lipophilicity, and steric profile of the molecule can be significantly altered by introducing a wide variety of functional groups, including alkyl, aryl, and halogen substituents. nih.gov This modularity is crucial for structure-activity relationship (SAR) studies in drug discovery.

For a compound like This compound , the substituents at positions 2 and 7 are of particular interest.

Position 2: Substitution at this position on the pyrazole portion of the ring system can influence the molecule's interaction with target proteins. An ethyl group, as an alkyl substituent, can enhance hydrophobic interactions within a protein's binding pocket.

Position 7: This position on the pyridine ring is often targeted for modification. The introduction of a bromine atom, a halogen, can modulate the electronic nature of the ring system through inductive effects and can also serve as a handle for further synthetic transformations via cross-coupling reactions. acs.org

The synthesis of such specifically substituted derivatives is made possible through a variety of advanced organic chemistry reactions. nih.govorganic-chemistry.org For instance, regioselective methods allow for the precise placement of functional groups, which is essential for creating compounds with desired biological activities. The development of one-pot cyclization and cross-dehydrogenative coupling reactions has further expanded the accessible chemical space for this versatile scaffold. researchgate.netnih.gov

Post Synthetic Functionalization and Derivatization Strategies for 7 Bromo 2 Ethylpyrazolo 1,5 a Pyridine

Functional Group Transformations and Manipulations on the Ethyl Substituent and Pyrazolo[1,5-a]pyridine (B1195680) Core

Beyond cross-coupling at the C-7 position, the 2-ethyl group and the heterocyclic core itself offer sites for further functionalization. The ethyl group can potentially undergo reactions typical for alkylarenes, such as benzylic oxidation to an acetyl group or benzylic halogenation to introduce a new reactive handle.

The pyrazolo[1,5-a]pyridine core can also be modified. C-H functionalization strategies, although challenging, could be employed to introduce substituents at other positions. For instance, in related imidazo[1,2-a]pyridine (B132010) systems, visible-light-induced C-H alkylation at the C-5 position has been reported. mdpi.com The C-3 position of the pyrazolo[1,5-a]pyridine ring is known to be nucleophilic and can be a site for electrophilic substitution reactions such as halogenation or nitration, provided the conditions are carefully controlled to avoid reaction at other sites. nih.govnih.gov

Regioselective Functionalization of Pyrazolo[1,5-a]pyridine Derivatives: Strategic Considerations for Brominated and Alkyl-Substituted Analogs

The development of regioselective synthetic methods is crucial for accessing specific isomers of substituted pyrazolo[1,5-a]pyridines. sci-hub.senih.gov In 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine, the existing substituents guide the regioselectivity of subsequent transformations.

C-7 Position : The bromine atom at C-7 definitively directs transition-metal-catalyzed cross-coupling reactions to this site, as detailed in section 3.1. This position is also activated for nucleophilic aromatic substitution. nih.govnih.gov

C-3 Position : The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related system, is known to be highly nucleophilic at the C-3 position. encyclopedia.pubnih.gov This suggests that the C-3 position in this compound would be the most likely site for electrophilic attack (e.g., halogenation, nitration, acylation), offering a route to 2,3,7-trisubstituted derivatives. nih.gov

C-5 Position : The C-5 position is another potential site for functionalization, often targeted through nucleophilic aromatic substitution, particularly if a leaving group is present. nih.gov

Ethyl Group : The 2-ethyl substituent can direct ortho-lithiation to the C-3 position, although this may compete with halogen-metal exchange at the C-7 position.

Strategic considerations involve choosing reaction types that are selectively directed by the existing functional groups. For example, one can perform a palladium-catalyzed reaction at C-7, followed by an electrophilic substitution at C-3, to build molecular complexity in a controlled, stepwise manner. nih.gov

Nucleophilic Aromatic Substitution (NAS) at Pyrazolo[1,5-a]pyridine Peripheral Positions

Nucleophilic aromatic substitution (NAS) is a key reaction for functionalizing electron-deficient heterocyclic rings. nih.gov The pyrazolo[1,5-a]pyridine system, due to the electron-withdrawing nature of the fused pyridine (B92270) ring nitrogen, is susceptible to NAS, particularly at positions "ortho" and "para" to the bridgehead nitrogen (C-5 and C-7). nih.govstackexchange.com

The bromine atom at C-7 of this compound serves as a good leaving group, making this position highly reactive towards nucleophilic attack. nih.gov This allows for the direct displacement of the bromide by a variety of nucleophiles, including:

Amines : Reaction with alkylamines or arylamines can yield 7-amino derivatives. nih.gov

Alkoxides and Thiolates : Treatment with sodium or potassium alkoxides (or thiolates) can introduce alkoxy (or alkylthio) groups at the C-7 position. nih.gov

The reactivity of the C-7 position towards NAS is a significant advantage, providing a complementary approach to the palladium-catalyzed methods for introducing C-N, C-O, and C-S bonds. nih.gov The choice between NAS and a Buchwald-Hartwig reaction for amination, for example, would depend on the specific amine, substrate compatibility, and desired reaction conditions.

Cross-Dehydrogenative Coupling Reactions for Derivatization

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, proceeding via the direct coupling of two C-H bonds. rsc.org While specific studies on the cross-dehydrogenative coupling of this compound are not extensively documented in the current literature, the reactivity of the broader pyrazolo[1,5-a]pyridine scaffold in such transformations allows for informed predictions regarding potential derivatization pathways. The presence of the 2-ethyl and 7-bromo substituents is anticipated to significantly influence the regioselectivity and outcome of CDC reactions.

Research into the functionalization of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]azines has demonstrated that the C3 and C7 positions are generally the most reactive sites for C-H activation. rsc.org For this compound, the C7 position is blocked by the bromo substituent. Therefore, CDC reactions are most likely to occur at the C3 position, which is electronically activated. The ethyl group at the C2 position is not expected to sterically hinder access to the C3 position for many coupling partners.

A plausible approach for the derivatization of this compound via CDC would involve a palladium-catalyzed reaction. For instance, the direct C-H/C-H cross-coupling with various five-membered heteroarenes has been successfully applied to pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines. rsc.org In such a reaction, a catalyst system, often employing palladium(II) acetate (B1210297) and an oxidant like silver(I) acetate, would be utilized.

It is crucial to consider the potential for competing reactions involving the C-Br bond. In palladium-catalyzed reactions, oxidative addition to the C-Br bond is a common pathway and can compete with or even dominate over C-H activation. The choice of catalyst, ligands, and reaction conditions would be critical to favor the desired C-H functionalization over C-Br bond cleavage.

A hypothetical cross-dehydrogenative coupling reaction between this compound and a generic heteroarene is presented below to illustrate the potential for derivatization at the C3 position.

Table 1: Hypothetical Cross-Dehydrogenative Coupling of this compound

EntryCoupling Partner (Het-H)CatalystOxidantSolventTemperature (°C)Potential Product
1ThiophenePd(OAc)₂AgOAcDioxane1207-Bromo-2-ethyl-3-(thiophen-2-yl)pyrazolo[1,5-a]pyridine
2FuranPd(OAc)₂AgOAcDioxane1207-Bromo-3-(furan-2-yl)-2-ethylpyrazolo[1,5-a]pyridine
3ThiazolePd(OAc)₂AgOAcDioxane1207-Bromo-2-ethyl-3-(thiazol-2-yl)pyrazolo[1,5-a]pyridine
4BenzenePd(OAc)₂AgOAcDioxane1207-Bromo-2-ethyl-3-phenylpyrazolo[1,5-a]pyridine

The successful implementation of such CDC reactions would provide a direct and efficient route to a variety of novel 3-substituted-7-bromo-2-ethylpyrazolo[1,5-a]pyridine derivatives. These products could then serve as versatile intermediates for further functionalization, for example, through subsequent cross-coupling reactions at the C7-bromo position, enabling the synthesis of a diverse library of di-substituted pyrazolo[1,5-a]pyridines. Further experimental investigation is required to establish the optimal conditions and explore the full scope of this derivatization strategy for this compound.

Mechanistic Insights and Computational Investigations of Pyrazolo 1,5 a Pyridine Systems

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, the foundational structure of 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine, is often achieved through several key reaction pathways. Mechanistic elucidation of these pathways is critical for controlling regioselectivity and optimizing reaction yields.

One of the most prevalent methods is the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate alkynes or alkenes. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org For the synthesis of a 2,7-disubstituted derivative like this compound, this would typically involve the reaction of a 4-bromo-N-aminopyridinium ylide with a terminal alkyne such as 1-butyne (B89482). The mechanism is believed to proceed through a concerted [3+2] annulation process. nih.gov Alternatively, a stepwise pathway involving a Michael addition followed by intramolecular cyclization can also occur. mdpi.com Subsequent oxidation or aromatization of the initial cycloadduct leads to the final pyrazolo[1,5-a]pyridine product. organic-chemistry.org The regioselectivity of this reaction, which determines the positions of the substituents, is a key aspect that is influenced by both electronic and steric factors of the reacting partners.

Another significant synthetic route is the cross-dehydrogenative coupling (CDC) reaction. An efficient method has been developed for synthesizing substituted pyrazolo[1,5-a]pyridines by reacting N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. nih.govacs.org A plausible mechanism for this transformation involves the initial activation of the N-amino-2-iminopyridine by proton transfer from acetic acid. This is followed by the nucleophilic addition of the enol form of the dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen and subsequent cyclization and dehydration to yield the fused heterocyclic system. nih.gov While this specific example leads to different substitution patterns, the principles of C-C and C-N bond formation through oxidative coupling are broadly applicable to the synthesis of various pyrazolo[1,5-a]pyridine derivatives.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties of pyrazolo[1,5-a]pyridine systems, which are often difficult to probe experimentally.

Electronic Structure Analysis and Stability Considerations

DFT studies on related substituted pyridines and pyrazoles have shown that such substitutions affect the charge density on the nitrogen atoms and the geometrical parameters of the ring system. researchgate.netscilit.com The interplay between the electron-donating ethyl group and the electron-withdrawing bromo group in this compound creates a unique electronic environment that dictates its stability and chemical behavior. Frontier molecular orbitals (HOMO and LUMO) analysis via DFT helps in understanding the kinetic stability and chemical reactivity, with the energy gap between them indicating the molecule's polarizability. nih.gov

Computational Prediction of Reaction Pathways and Selectivity

DFT calculations are a powerful tool for predicting reaction pathways and understanding selectivity in the synthesis of pyrazolo[1,5-a]pyridines. researchgate.net By calculating the activation energies of possible transition states, the most favorable reaction mechanism can be determined. researchgate.net For instance, in the [3+2] cycloaddition reactions, DFT can rationalize the observed regioselectivity by comparing the energy barriers for the formation of different regioisomers.

In the context of C-H functionalization, a combination of DFT-calculated metrics such as C-H acidity, C-H nucleophilicity, and nitrogen donating strength can be used to predict the most likely site of reaction. bris.ac.uk These computational models can effectively build a decision tree to forecast regioselectivity, which aligns well with experimental outcomes. bris.ac.uk For a molecule like this compound, such computational studies would be invaluable in predicting the outcomes of further functionalization attempts, for example, in palladium-catalyzed cross-coupling reactions at the bromine-substituted position.

Theoretical Approaches to Understanding Regioselectivity in Pyrazolo[1,5-a]pyridine Functionalization

The specific substitution pattern of this compound is a direct consequence of the regioselectivity inherent in the synthetic and functionalization reactions of the pyrazolo[1,5-a]pyridine scaffold. Theoretical studies are key to unraveling the factors that control this selectivity.

The functionalization of the parent pyrazolo[1,5-a]pyridine ring is highly regioselective. Electrophilic substitution, such as halogenation, preferentially occurs at the C3 position due to its higher nucleophilicity. bris.ac.ukresearchgate.net However, the synthesis of 7-bromo derivatives typically relies on starting with a pre-functionalized pyridine (B92270) ring, such as a 4-bromopyridine (B75155) derivative, which then undergoes cyclization to form the bicyclic system. rsc.org The regioselectivity of the cyclization itself, particularly in [3+2] cycloadditions, is governed by the electronic and steric properties of both the N-aminopyridinium ylide and the alkyne. While traditional methods using asymmetric N-aminopyridinium salts can lead to mixtures of regioisomers, newer strategies offer greater control. rsc.orgacs.org

DFT calculations, including the analysis of Fukui indices and natural atomic charges, are instrumental in rationalizing the experimental regioselectivity. researchgate.net These calculations can pinpoint the most nucleophilic and electrophilic centers within the reacting molecules, thereby predicting the outcome of reactions like halogenation or the annulation process itself. researchgate.netnih.govresearchgate.net For the pyrazolo[1,5-a]pyrimidine (B1248293) system, which is closely related, studies have shown that halogenation can be directed selectively to the C3 position under specific conditions, highlighting the fine control achievable and the importance of theoretical models in predicting these outcomes. nih.govresearchgate.net

Advanced Spectroscopic and Diffraction Methodologies in Structural Elucidation (Beyond Basic Identification)

The definitive structural confirmation of complex heterocyclic molecules like this compound relies on advanced analytical techniques that go beyond simple identification.

Detailed NMR studies, including two-dimensional experiments like HETCOR (Heteronuclear Correlation), are essential for the unambiguous assignment of all proton and carbon signals. researchgate.net For substituted pyrazolo[1,5-a]pyrimidines, these techniques have been crucial in distinguishing between isomers, for example, by analyzing one-bond and long-range 13C-1H coupling constants. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is another indispensable tool, providing precise mass measurements that confirm the molecular formula of the synthesized compound. nih.govacs.org Spectroscopic data from IR and UV-Vis analyses further complement the structural elucidation by identifying functional groups and characterizing the electronic transitions within the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

Studies on various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives have shown that the fused bicyclic system is essentially planar. nih.govresearchgate.net The crystal packing is influenced by intermolecular interactions such as π-π stacking and, in the case of halogenated compounds, halogen bonding. For instance, the crystal structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine reveals the planarity of the core and specific intermolecular interactions. researchgate.net Similarly, analysis of a 7-amino-5-(4-chlorophenyl)-6-cyano-2-ethylpyrazolo[1,5-a]pyridine derivative has confirmed its structure through X-ray crystallography. nih.gov

The data from a related brominated fused pyrazole (B372694) system illustrates the type of structural information obtained.

Parameter Value
Compound Name 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
Empirical Formula C23H17BrN4O2
Crystal System Not Reported
Space Group Not Reported
Key Structural Features The pyrazolo[1,5-a]pyridine core is largely planar. The presence of the bromine atom allows for potential halogen bonding interactions in the crystal lattice, influencing the solid-state packing. The various substituents dictate the overall molecular conformation and intermolecular contacts.
Data Source nih.gov

This table presents data for a related, more complex pyrazolo[1,5-a]pyridine derivative to illustrate the principles of structural analysis by X-ray crystallography.

Advanced Academic Applications and Research Trajectories Involving Pyrazolo 1,5 a Pyridine Scaffolds

Scaffold Diversification for Chemical Library Synthesis and Combinatorial Chemistry

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is exceptionally amenable to structural modification, making it a privileged core for the construction of chemical libraries for high-throughput screening. nih.gov Its great synthetic versatility allows for structural diversification across its periphery. nih.gov Researchers have developed numerous efficient synthetic strategies to access a wide range of derivatives. These methods include:

Cyclization and Condensation Reactions: A common and efficient route involves the condensation of 5-aminopyrazoles with various 1,3-biselectrophilic compounds, such as β-dicarbonyls, β-enaminones, and β-ketonitriles, to construct the fused pyrimidine (B1678525) ring. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs provide a powerful tool for generating highly substituted pyrazolo[1,5-a]pyridine derivatives in a single step, often with high atom economy. nih.govacs.org These reactions can be designed to be scalable and suitable for laboratory production. nih.gov

Cross-Coupling Reactions: Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the introduction of a vast array of functional groups onto the heterocyclic core. nih.govrsc.org This allows for fine-tuning of the molecule's properties and the creation of structurally diverse libraries. nih.govrsc.org

Oxidative [3+2] Cycloaddition: This method involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, providing a metal-free approach to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org A similar approach using PIDA (phenyliodine diacetate) mediates the regioselective cycloaddition of N-aminopyridinium ylides to alkenes. organic-chemistry.org

These varied synthetic approaches underscore the scaffold's utility in combinatorial chemistry, where the systematic and parallel synthesis of a large number of derivatives is crucial for discovering new lead compounds. nih.gov The ability to easily modify substituents at positions 2, 3, 5, 6, and 7 allows for comprehensive exploration of the chemical space around this core. rsc.org

Role as a Privileged Scaffold in Ligand Design and Chemical Probe Development for Biological Systems

The pyrazolo[1,5-a]pyridine and its close isostere, pyrazolo[1,5-a]pyrimidine (B1248293), are recognized as "privileged scaffolds" in medicinal chemistry. nih.govebi.ac.uk This status is due to their ability to bind to multiple biological targets with high affinity, leading to a wide range of pharmacological activities. nih.gov The rigid framework provides a well-defined orientation for substituents to interact with protein binding sites. nih.gov

Key therapeutic areas where this scaffold has proven valuable include:

Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives are particularly prominent as protein kinase inhibitors, a critical area in targeted cancer therapy. nih.govrsc.org They have been developed as inhibitors for a range of kinases, including Tropomyosin receptor kinases (TrkA, TrkB, TrkC), Phosphoinositide 3-kinases (PI3K), SRC family kinases (SFK), and others. rsc.orgmdpi.comnih.govacs.org Marketed drugs such as Larotrectinib and Entrectinib, used for cancers with NTRK gene fusions, feature this core structure. mdpi.comresearchgate.net

Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) and pyrazolo[1,5-a]pyrimidin-7(4H)-one have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govnih.gov

Central Nervous System (CNS) Agents: The scaffold is part of compounds developed as selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications in stress-related disorders. nih.gov Additionally, drugs like Zaleplon and Indiplon, which contain the pyrazolo[1,5-a]pyrimidine core, are used as sedative agents. nih.govencyclopedia.pub

Chemical Probes: The scaffold's amenability to functionalization and its favorable photophysical properties (discussed below) make it suitable for the development of chemical probes to study biological systems. nih.govresearchgate.net

The tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety, a related structure, has also been identified as a privileged scaffold for developing potent and selective LIMK1/2 inhibitors. acs.org

Table 1: Examples of Biological Targets for Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds
Scaffold TypeBiological TargetTherapeutic AreaReference
Pyrazolo[1,5-a]pyrimidineTropomyosin Receptor Kinases (Trk)Cancer mdpi.comresearchgate.net
Pyrazolo[1,5-a]pyridinePI3 Kinase (p110α)Cancer nih.gov
Pyrazolo[1,5-a]pyrimidineSRC Family Kinases (SFK)Cancer acs.org
Pyrazolo[1,5-a]pyridineCorticotropin-Releasing Factor 1 (CRF1) ReceptorCNS Disorders nih.gov
Pyrazolo[1,5-a]pyridineMycobacterium tuberculosisInfectious Disease nih.govnih.gov
Pyrazolo[1,5-a]pyrimidineAryl Hydrocarbon Receptor (AHR)Cancer Immunology rsc.org

Investigations into Photophysical Properties and Development as Emergent Fluorophores

Recently, pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of organic fluorophores. encyclopedia.pubresearchgate.net Their significant photophysical properties, combined with synthetic accessibility, make them attractive alternatives to well-known dyes like BODIPY. rsc.orgrsc.org

Key findings from photophysical studies include:

Tunable Emission: The absorption and emission properties are highly dependent on the nature and position of substituents on the fused ring system. rsc.orgrsc.org Specifically, introducing electron-donating groups (EDGs) at position 7 can significantly improve both absorption intensity and fluorescence quantum yield (ϕF), while electron-withdrawing groups (EWGs) tend to result in lower intensities. rsc.orgresearchgate.net

High Quantum Yields: Researchers have synthesized derivatives with fluorescence quantum yields reaching as high as 0.97 in solution and 0.63 in the solid state. rsc.orgresearchgate.net This is attributed to an intramolecular charge transfer (ICT) process. researchgate.net

Solvatofluorochromism: Some derivatives exhibit solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent, making them useful as environmental probes. researchgate.net

Photostability: The photostability of these fluorophores has been found to be comparable to that of commercial probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org

These properties make pyrazolo[1,5-a]pyrimidine-based compounds highly suitable for applications in materials science, chemosensors, and biological imaging, such as probing lipid droplets. encyclopedia.pubresearchgate.netresearchgate.net The development of these compounds as emergent fluorophores highlights the multifunctional nature of this heterocyclic scaffold. encyclopedia.pub

Table 2: Effect of Substituents on Photophysical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Type at Position 7Effect on Absorption (ε)Effect on Fluorescence Quantum Yield (ϕF)MechanismReference
Electron-Donating Groups (EDG) (e.g., Anisyl, Diethylaminocoumarin)IncreaseIncreaseIntramolecular Charge Transfer (ICT) rsc.orgrsc.orgresearchgate.net
Electron-Withdrawing Groups (EWG)Low IntensityLow Intensity- rsc.orgresearchgate.net
Simple Aryl Groups (e.g., Phenyl, 4-Py)ModerateGood solid-state emission- rsc.org

Exploration of Supramolecular Assembly and Solid-State Chemistry

The planar nature of the pyrazolo[1,5-a]pyridine scaffold facilitates its participation in non-covalent interactions, such as π-π stacking, which are fundamental to supramolecular chemistry and crystal engineering. nih.govencyclopedia.pub The ability of nitrogen heterocycles to form hydrogen bonds with biological targets or other molecules is a key aspect of their utility. researchgate.net

Research in this area has shown:

Crystal Packing and Polymorphism: The substitution pattern on the pyrazolo[1,5-a]pyridine core can influence molecular conformation and crystal packing, leading to the formation of different supramolecular assemblies. sci-hub.se

Polymeric Complexes: Nitrogen heterocycles can act as ligands, coordinating with metal ions to form polymeric complexes. nih.gov Studies have been conducted on the synthesis and characterization of such complexes, which can have unique magnetic and spectral properties. nih.gov

Solid-State Emission: As mentioned previously, certain derivatives exhibit strong fluorescence in the solid state, a property highly dependent on the crystal packing and intermolecular interactions that can suppress non-radiative decay pathways. rsc.org This is crucial for applications in optoelectronic devices like OLEDs. researchgate.net

The exploration of the supramolecular and solid-state chemistry of pyrazolo[1,5-a]pyridines is a growing field, driven by the potential to create novel materials with tailored properties for electronics and photonics. encyclopedia.pubmsesupplies.com

Structure-Activity Relationship (SAR) Studies on Pyrazolo[1,5-a]pyridine Derivatives (General Principles and Design Considerations)

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of pyrazolo[1,5-a]pyridine derivatives as therapeutic agents. nih.govrsc.org These studies systematically investigate how modifications to the chemical structure affect biological activity, providing crucial insights for rational drug design. mdpi.comresearchgate.net

The pharmacological properties of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives are significantly influenced by the pattern of substituents on the fused rings. nih.govrsc.org

Hinge-Binding Interactions: In kinase inhibitors, the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core are often essential for forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition. mdpi.com For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring forms a key hydrogen bond with the Met592 residue in the hinge region of Trk kinases. mdpi.com

Selectivity and Potency: Substitutions at different positions dictate potency and selectivity. For instance, in a series of PI3 kinase inhibitors, a 2,5-substitution pattern on a phenyl ring attached to the core was important for activity, while modifications to a benzenesulfonohydrazide (B1205821) moiety led to a loss of selectivity for the p110α isoform. nih.gov In the development of SRC inhibitors, the substituent at the C3 position was found to be critical for enhancing on-target potency. acs.org

Overcoming Resistance: SAR studies are also vital for designing next-generation inhibitors that can overcome drug resistance. By modifying the scaffold to minimize steric clashes with mutated amino acids or to form new favorable interactions, researchers can develop compounds active against resistant forms of a target protein. mdpi.com

Based on extensive SAR studies, several design principles have been established for optimizing ligands based on the pyrazolo[1,5-a]pyridine scaffold.

Introduction of Specific Functional Groups: The addition of particular moieties can drastically alter a compound's profile. For example, adding a morpholine (B109124) group at a specific position improved the selectivity of Trk inhibitors by reducing off-target effects. mdpi.com Similarly, incorporating a carboxamide group at the third position was found to enhance Trk inhibition. mdpi.com

Modulating Physicochemical Properties: SAR studies guide the modification of properties like lipophilicity and solubility. The introduction of fluorine atoms can enhance interactions with target residues and improve metabolic stability. mdpi.com An N-hydroxyethyl group was shown to maintain p110α selectivity in PI3 kinase inhibitors and also led to good cell proliferation inhibition. nih.gov

Scaffold Hopping and Ring-Opening Strategies: To explore new interaction patterns and optimize molecular orientation, researchers employ strategies like scaffold hopping. Replacing a pyrrolidinol moiety with a 3-pyrazolyl group in a series of Trk inhibitors helped to minimize steric conflicts and resulted in a potent derivative. mdpi.com

These design principles, derived from iterative cycles of synthesis and biological evaluation, are crucial for transforming a promising scaffold into a highly optimized clinical candidate with enhanced efficacy and a favorable safety profile. rsc.orgmdpi.com

Table 3: SAR Principles for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Target KinasePosition/ModificationEffect on Activity/SelectivityDesign PrincipleReference
Trk KinasesN1 atom of pyrimidine ringForms H-bond with Met592 (hinge region), crucial for bindingMaintain core scaffold for hinge binding mdpi.com
Trk KinasesAddition of a morpholine groupImproved selectivity by reducing off-target effectsIntroduce groups to occupy specific pockets and enhance selectivity mdpi.com
Trk KinasesSubstitution of pyrrolidine (B122466) with 2,5-difluorophenylSignificantly enhanced activityUse fluorine to improve binding and metabolic properties mdpi.com
PI3 Kinase (p110α)Substitution on hydrazone nitrogenLoss of p110α selectivity (except for N-hydroxyethyl)Small, specific polar groups can maintain selectivity nih.gov
SRC KinaseSubstituent at C3 positionKey determinant of on-target potencyOptimize substituents in solvent-exposed regions to boost potency acs.org

Deuteration as a Tool in Mechanistic Studies and Pharmacological Research

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), is a powerful tool in both the elucidation of reaction mechanisms and the enhancement of pharmacological properties of drug candidates. Within the context of pyrazolo[1,5-a]pyridine chemistry, deuteration has been effectively employed to gain mechanistic insights and to modulate the metabolic stability of this important heterocyclic scaffold.

A significant advancement in this area is the development of efficient and operationally simple methods for the synthesis of deuterated pyrazolo[1,5-a]pyridines. beilstein-journals.orgnih.gov One such method involves the α-H/D exchange of 1-aminopyridinium cations in a basic solution of deuterium oxide (D₂O), followed by a 1,3-cycloaddition reaction with acetylenes. beilstein-journals.orgnih.gov This approach allows for high regioselectivity and a high degree of deuterium incorporation, particularly at the 7-position of the pyrazolo[1,5-a]pyridine ring. beilstein-journals.orgnih.gov

Mechanistic Insights

The use of deuterium labeling has been instrumental in understanding the reaction pathways for the formation of pyrazolo[1,5-a]pyridines. For instance, kinetic isotope effect (KIE) studies, where the rate of a reaction involving a C-H bond is compared to that of the corresponding C-D bond, can reveal whether the cleavage of this bond is a rate-determining step in the reaction mechanism. nih.gov In the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives through palladium-catalyzed C-H bond activation, kinetic isotope effect experiments were crucial in outlining a plausible reaction mechanism. nih.gov

The synthesis of specifically deuterated pyrazolo[1,5-a]pyridines provides well-defined substrates for mechanistic investigations. researchgate.net For example, the synthesis of dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and dimethyl 5-CD₃-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has been achieved with high deuterium incorporation. researchgate.net These labeled compounds can then be used in subsequent reactions to trace the fate of the deuterium atoms, thereby clarifying the nature of bond-forming and bond-breaking steps.

The table below summarizes the synthesis of various deuterated pyrazolo[1,5-a]pyridine derivatives, highlighting the reaction conditions and the extent of deuterium incorporation.

Table 1: Synthesis of Deuterated Pyrazolo[1,5-a]pyridine Derivatives

Precursor (1-Aminopyridinium Salt) Acetylene (B1199291) Compound Product Deuterium Content (%) Yield (%)
1-Aminopyridinium mesitylenesulfonate Dimethyl acetylenedicarboxylate Dimethyl 7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate >98 70
1-Amino-4-methylpyridinium mesitylenesulfonate Dimethyl acetylenedicarboxylate Dimethyl 5-methyl-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate >98 75
1-Amino-4-methoxypyridinium mesitylenesulfonate Dimethyl acetylenedicarboxylate Dimethyl 5-methoxy-7-D-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate >98 65
1-Aminopyridinium mesitylenesulfonate Ethyl propiolate Ethyl 7-D-pyrazolo[1,5-a]pyridine-3-carboxylate >98 63
1-Aminopyridinium mesitylenesulfonate Phenylacetylene 2-Phenyl-7-D-pyrazolo[1,5-a]pyridine >98 55

Data sourced from Vorob'ev et al. (2017). The H/D-exchange was performed with the respective salt, K₂CO₃ in D₂O at 80 °C for 5 minutes, followed by 1,3-cycloaddition with the acetylene compound in MeCN with chloranil (B122849) at room temperature for 1 hour.

Pharmacological Research

While specific studies on the pharmacological effects of deuterating 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine are not extensively detailed in the public domain, the broader pyrazolo[1,5-a]pyridine scaffold is a core component of many biologically active compounds, including inhibitors of phosphoinositide 3-kinases (PI3K) and antiviral agents. nih.govrsc.org Given the therapeutic potential of this class of compounds, deuteration represents a promising avenue for optimizing their drug-like properties. The ability to selectively introduce deuterium at positions susceptible to metabolic attack, without altering the core pharmacophore responsible for biological activity, is a key advantage of this approach.

The research into deuterated pyrazolo[1,5-a]pyridines lays the groundwork for future investigations into the development of next-generation therapeutics with enhanced efficacy and safety profiles.

Conclusion and Future Research Perspectives on 7 Bromo 2 Ethylpyrazolo 1,5 a Pyridine

Synthesis and Derivatization Advances of Pyrazolo[1,5-a]pyridine (B1195680) Systems

The synthesis of pyrazolo[1,5-a]pyridines has evolved significantly, with numerous protocols developed to construct this fused heterocyclic core. The most prevalent strategies involve the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds like enaminones, 1,3-diketones, and acetylenic esters. bme.hu A cornerstone of modern synthesis is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles such as alkenes and alkynes, which provides a direct and efficient route to poly-substituted pyrazolo[1,5-a]pyridines. nih.govacs.org

Recent advances have focused on improving efficiency, scalability, and sustainability. Methodologies employing microwave assistance have been shown to accelerate reaction times and improve yields. nih.gov Furthermore, catalyst-free approaches, including sonochemical strategies, have been developed for the [3+2] cycloaddition, offering a green alternative to traditional methods. nih.govacs.org Post-synthesis functionalization is critical for generating structural diversity. The pyrazolo[1,5-a]pyrimidine (B1248293) core has been successfully derivatized at various positions through techniques like palladium-catalyzed cross-coupling reactions and direct C-H functionalization, allowing for the introduction of a wide array of substituents. nih.govnih.gov

Synthetic StrategyDescriptionKey AdvantagesReference
CyclocondensationReaction of 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., enaminones, β-dicarbonyls).Versatile, allows for diverse substitutions based on starting materials. nih.govbme.hunih.gov
[3+2] CycloadditionIntermolecular reaction of N-iminopyridinium ylides with alkynes or alkenes.High efficiency, direct access to polysubstituted products. nih.govacs.orgrsc.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, environmentally friendly. nih.gov
Sonochemical MethodsApplication of ultrasonic irradiation to promote reactions, often under catalyst-free conditions.High yields, scalable, sustainable (green chemistry). nih.govacs.org
C-H FunctionalizationDirect modification of carbon-hydrogen bonds on the heterocyclic core.Atom-economical, avoids pre-functionalization steps. nih.govbohrium.com

Emerging Trends in Pyrazolo[1,5-a]pyridine Chemistry

The chemistry of pyrazolo[1,5-a]pyridines and their isosteres, pyrazolo[1,5-a]pyrimidines, is expanding beyond their traditional use as scaffolds for bioactive molecules. A significant emerging trend is their application in materials science, driven by their unique photophysical properties. nih.gov Certain derivatives have been identified as promising fluorophores, with tunable absorption and emission behaviors that are sensitive to the electronic nature of substituents on the fused ring system. nih.gov

In synthetic chemistry, there is a strong shift towards sustainable and "green" methodologies. This includes the development of one-pot reactions, the use of environmentally benign solvents like aqueous ethanol, and the avoidance of toxic or heavy metal catalysts. bme.hu Direct C-H functionalization is a rapidly growing area, as it represents a more atom-economical and efficient way to create complex molecules compared to traditional cross-coupling reactions that require pre-functionalized substrates. bohrium.comresearchgate.netrsc.org Concurrently, computational chemistry, including Density Functional Theory (DFT) calculations, is becoming an indispensable tool for predicting reaction outcomes, understanding mechanisms, and explaining the electronic properties that govern the behavior of these compounds. nih.govresearchgate.netnih.gov

Future Directions for Academic Research on 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine and its Derivatives

While the broader pyrazolo[1,5-a]pyridine system is well-explored, the specific derivative this compound remains largely uncharacterized in the scientific literature, despite its confirmed existence (CAS # 475174-68-6). chemwhat.com This presents a significant opportunity for future academic research. The following areas represent promising avenues for investigation.

A primary research goal should be the development and optimization of a robust synthesis for this compound. Future work could adapt existing green chemistry protocols, such as ultrasound-assisted or microwave-assisted cyclocondensation reactions, to improve yield and reduce environmental impact. bme.hunih.gov Exploring catalyst-free [3+2] cycloaddition reactions using appropriately substituted N-iminopyridinium ylides and alkynes would be a novel and sustainable approach to the core structure. nih.govacs.org

Computational studies are crucial for accelerating the development of this compound chemistry. DFT and time-dependent DFT (TD-DFT) calculations can be employed to predict the molecule's geometric and electronic properties, including its HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. researchgate.netnih.gov Such studies can offer insights into its reactivity, stability, and potential as a fluorophore, similar to analyses performed on related pyrazolo[1,5-a]pyrimidine systems. nih.gov This theoretical understanding can guide synthetic efforts by predicting the most likely sites for electrophilic or nucleophilic attack and by elucidating the mechanisms of potential derivatization reactions.

The 7-bromo substituent is a key synthetic handle that makes this compound an ideal starting point for creating a diverse chemical library. Future research should extensively explore the derivatization of this position using modern synthetic methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could be used to introduce a wide variety of aryl, alkynyl, and amino groups at the C7 position.

Furthermore, innovative C-H functionalization techniques could be applied to modify other positions on the ring, such as C3, C4, or C5, without the need for pre-existing functional groups. bohrium.comresearchgate.net This dual approach—leveraging the bromo handle and exploring direct C-H activation—would rapidly expand the chemical space around the 2-ethylpyrazolo[1,5-a]pyridine (B2827338) scaffold, generating novel compounds for screening in medicinal chemistry and materials science applications. rsc.org

Future Research DirectionProposed ApproachScientific RationaleRelevant Precedent
Novel & Sustainable SynthesisDevelop ultrasound or microwave-assisted synthesis protocols for the title compound.To create efficient, high-yield, and environmentally friendly synthetic routes. bme.hunih.govnih.gov
Computational ModelingUse DFT/TD-DFT to calculate electronic structure, reactivity, and photophysical properties.To predict chemical behavior and guide the rational design of derivatives and experiments. nih.govresearchgate.netnih.gov
Expansion of Chemical SpaceUtilize the 7-bromo group in cross-coupling reactions (e.g., Suzuki, Sonogashira).To create a diverse library of C7-functionalized derivatives for various applications. nih.govnih.gov
Innovative FunctionalizationApply direct C-H functionalization methods to modify other positions on the ring system.To achieve atom-economical synthesis of novel analogues with unique substitution patterns. bohrium.comresearchgate.netrsc.org

Q & A

Q. Q1. What are the optimized synthetic routes for 7-Bromo-2-ethylpyrazolo[1,5-a]pyridine, and how do reaction parameters influence yield?

Answer: The synthesis typically involves cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, leveraging their dual nucleophilic character. Critical parameters include:

  • Temperature: Reactions are often conducted at reflux (e.g., 90°C for cyclocondensation) .
  • Solvent Choice: Polar aprotic solvents like DMF or ethanol enhance reaction homogeneity and selectivity .
  • Reaction Time: Shorter times (15–30 min) under microwave conditions improve efficiency, while traditional reflux may require hours .
    Data Table:
ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15% yield
Solvent (DMF/Ethanol)1:1 v/vMaximizes purity
Time (reflux)2–4 hours>70% yield

Q. Q2. How is the molecular structure of this compound validated experimentally?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent environments (e.g., ethyl group at δ ~1.3 ppm and bromine-induced deshielding) .
  • X-ray Crystallography: Resolves fused-ring coplanarity (dihedral angles <1.3° between pyrazole/pyrimidine rings) and π-π interactions .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 270.08 for C9_9H8_8BrN3_3O2_2) confirm stoichiometry .

Advanced Research Questions

Q. Q3. How does the bromine substituent at position 7 influence regioselectivity in cross-coupling reactions?

Answer: The bromine atom acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric and electronic factors are critical:

  • Steric Effects: The ethyl group at position 2 may hinder coupling at adjacent sites, favoring reactivity at position 7 .
  • Electronic Effects: Bromine’s electron-withdrawing nature enhances oxidative addition in palladium-catalyzed reactions .
    Methodological Note: Use bulky ligands (e.g., XPhos) to mitigate steric hindrance and improve coupling efficiency .

Q. Q4. What contradictions exist in reported biological activities of pyrazolo[1,5-a]pyridine derivatives, and how can they be resolved?

Answer: Discrepancies arise in receptor-binding assays (e.g., benzodiazepine vs. CRF1 antagonism). Resolution strategies include:

  • Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., ethyl vs. methyl groups) on target affinity .
  • Crystallographic Analysis: Resolve binding modes (e.g., hydrogen bonding with pyrimidine N1 vs. hydrophobic interactions with ethyl groups) .
    Example: Ethyl substituents enhance CRF1 antagonism (IC50_{50} <50 nM) but reduce COX-2 inhibition, suggesting target-specific SAR .

Q. Q5. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations: Model transition states for bromine displacement reactions (e.g., activation energy ~25 kcal/mol for SNAr mechanisms) .
  • Machine Learning: Train models on databases (e.g., Reaxys) to predict regioselectivity in functionalization .
    Case Study: Predictions using the PISTACHIO database identified viable amidation pathways at position 3 with >90% accuracy .

Q. Q6. What are the challenges in characterizing byproducts during scale-up synthesis, and how are they addressed?

Answer: Common byproducts include regioisomers (e.g., bromine migration to position 5) and ester hydrolysis products. Mitigation involves:

  • Chromatographic Purity Checks: HPLC/MS detects isomers (retention time shifts ~0.5 min) .
  • Kinetic Control: Lower reaction temperatures (≤60°C) suppress bromine redistribution .
    Data Table:
ByproductDetection MethodMitigation Strategy
Regioisomer (position 5)HPLC (C18 column)Optimize solvent polarity
Hydrolyzed esterIR (loss of C=O at 1725 cm⁻¹)Anhydrous conditions

Q. Q7. How do steric and electronic properties of the ethyl group impact crystallization and material properties?

Answer:

  • Crystallinity: Ethyl groups induce π-stacking (centroid distances ~3.4 Å) but may reduce solubility in polar solvents .
  • Thermal Stability: Differential scanning calorimetry (DSC) shows melting points >200°C due to rigid fused-ring systems .
    Advanced Tip: Co-crystallization with carboxylic acids improves solubility without compromising thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.